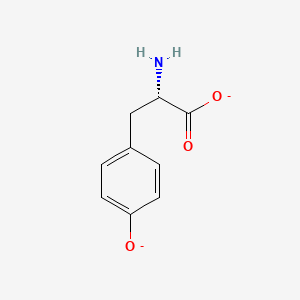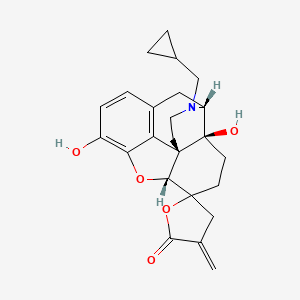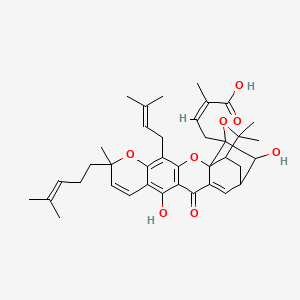
Dihydrogambogic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrogambogicsäure ist ein Derivat der Gambogicsäure, einer natürlich vorkommenden Verbindung, die aus dem Harz des Garcinia hanburyi-Baumes gewonnen wird. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Eigenschaften, insbesondere im Bereich der Krebsforschung, Aufmerksamkeit erregt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Dihydrogambogicsäure kann durch einen Reduktionsprozess aus Gambogicsäure synthetisiert werden. Die Reduktion erfolgt typischerweise unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Reduktion der Doppelbindungen in Gambogicsäure sicherzustellen .
Industrielle Produktionsverfahren
Die industrielle Produktion von Dihydrogambogicsäure folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Das Verfahren umfasst die Extraktion von Gambogicsäure aus dem Harz von Garcinia hanburyi, gefolgt von ihrer Reduktion unter Verwendung von Wasserstoffgas und einem Palladiumkatalysator. Das Produkt wird dann durch verschiedene chromatographische Techniken gereinigt, um Dihydrogambogicsäure in hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dihydrogambogicsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Dihydrogambogicsäure kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Verbindung selbst ist ein Produkt der Reduktion von Gambogicsäure.
Substitution: Sie kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird zur Reduktion von Gambogicsäure zu Dihydrogambogicsäure verwendet.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen an den Hydroxylgruppen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und substituierte Derivate von Dihydrogambogicsäure, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Modellverbindung zur Untersuchung des chemischen Verhaltens ähnlicher Naturstoffe verwendet.
Wirkmechanismus
Dihydrogambogicsäure übt ihre Wirkung hauptsächlich durch die Hemmung des Ubiquitin-Proteasom-Systems aus. Diese Hemmung führt zur Anhäufung von Polyubiquitinkomplexen, was in Krebszellen eine Apoptose induziert. Die Verbindung hemmt spezifisch die Chymotrypsinaktivität des 20S-Proteasoms, die für ihre zytotoxischen Wirkungen entscheidend ist .
Wirkmechanismus
Dihydrogambogic acid exerts its effects primarily through the inhibition of the ubiquitin-proteasome system. This inhibition leads to the accumulation of polyubiquitin complexes, which induces apoptosis in cancer cells. The compound specifically inhibits the chymotrypsin activity of the 20S proteasome, which is crucial for its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Gambogicsäure: Die Stammverbindung, aus der Dihydrogambogicsäure gewonnen wird.
Tetrahydrogambogicsäure: Ein weiteres Derivat der Gambogicsäure mit ähnlichen biologischen Aktivitäten, aber unterschiedlicher chemischer Struktur.
Einzigartigkeit
Dihydrogambogicsäure ist einzigartig aufgrund ihrer spezifischen Hemmung der Chymotrypsinaktivität des 20S-Proteasoms und ihrer starken zytotoxischen Aktivität gegen Krebszellen. Ihre reduzierte Form im Vergleich zu Gambogicsäure liefert unterschiedliche chemische Eigenschaften, die in bestimmten therapeutischen Anwendungen von Vorteil sein können .
Eigenschaften
Molekularformel |
C38H46O8 |
|---|---|
Molekulargewicht |
630.8 g/mol |
IUPAC-Name |
(Z)-4-[12,18-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14-oxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H46O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,33,39,41H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13- |
InChI-Schlüssel |
VZXLWEWYBUGLJA-XKZIYDEJSA-N |
Isomerische SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)O)C)C |
Kanonische SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


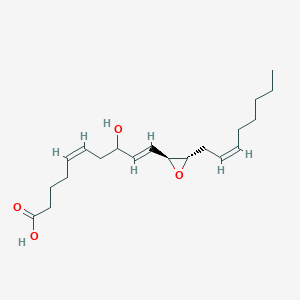

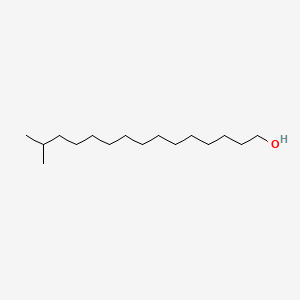
![(1R)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(palmitoyloxy)methyl]ethyl (11E)-octadec-11-enoate](/img/structure/B1233364.png)
![2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1233365.png)
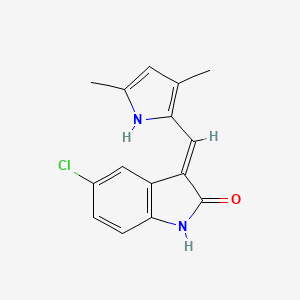
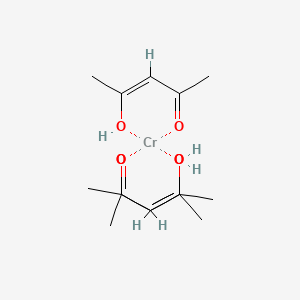
![[(1R,3S,4R,8R,9E,13R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylprop-2-enoate](/img/structure/B1233374.png)

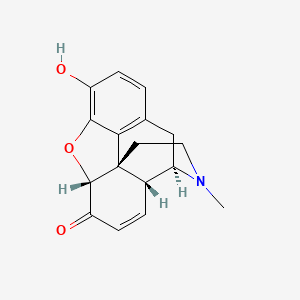
![(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1233380.png)
